2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide 2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15100001
InChI: InChI=1S/C19H17N5OS/c1-12-5-3-4-6-16(12)17(25)20-11-14-7-9-15(10-8-14)18-23-24-13(2)21-22-19(24)26-18/h3-10H,11H2,1-2H3,(H,20,25)
SMILES:
Molecular Formula: C19H17N5OS
Molecular Weight: 363.4 g/mol

2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

CAS No.:

Cat. No.: VC15100001

Molecular Formula: C19H17N5OS

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide -

Specification

Molecular Formula C19H17N5OS
Molecular Weight 363.4 g/mol
IUPAC Name 2-methyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide
Standard InChI InChI=1S/C19H17N5OS/c1-12-5-3-4-6-16(12)17(25)20-11-14-7-9-15(10-8-14)18-23-24-13(2)21-22-19(24)26-18/h3-10H,11H2,1-2H3,(H,20,25)
Standard InChI Key LDKDWEUEVSOCQV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C

Introduction

Structural Analysis and Molecular Characteristics

Molecular Architecture

2-methyl-N-[4-(3-methyltriazolo[3,4-b][1, thiadiazol-6-yl)benzyl]benzamide belongs to the 1,2,4-triazolo[3,4-b][1,3,]thiadiazole family, a class of nitrogen-sulfur heterocycles renowned for their pharmacological versatility . The compound’s structure comprises:

  • A 1,2,4-triazole ring fused to a 1,3,4-thiadiazole ring, forming a bicyclic core.

  • A 3-methyl substituent on the triazole ring.

  • A benzyl group tethered to the thiadiazole ring’s 6-position.

  • A 2-methylbenzamide moiety linked via an amide bond to the benzyl group.

The molecular formula is C₂₁H₁₉N₅OS, with a molecular weight of 407.5 g/mol. Computational modeling predicts a planar conformation for the fused triazolo-thiadiazole system, while the benzamide group introduces steric bulk that may influence binding interactions .

Table 1: Key Structural Parameters

ParameterValue
Molecular FormulaC₂₁H₁₉N₅OS
Molecular Weight407.5 g/mol
Heterocyclic Core1,2,4-Triazolo[3,4-b] thiadiazole
Substituents3-Methyl (triazole), 2-Methylbenzamide

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of 2-methyl-N-[4-(3-methyltriazolo[3,4-b][1, thiadiazol-6-yl)benzyl]benzamide involves multi-step protocols, typically beginning with the construction of the triazolo-thiadiazole core followed by functionalization:

  • Core Formation:

    • Cyclocondensation of 3-methyl-1H-1,2,4-triazole-5-thiol with hydrazonoyl chlorides under basic conditions yields the triazolo-thiadiazole scaffold.

    • Optimization via microwave-assisted synthesis reduces reaction times and improves yields .

  • Benzylation:

    • The 6-position of the thiadiazole ring undergoes nucleophilic substitution with 4-(bromomethyl)benzylamine to introduce the benzyl group.

  • Amidation:

    • Coupling the benzylamine intermediate with 2-methylbenzoyl chloride in the presence of a coupling agent (e.g., HATU) completes the benzamide moiety.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Core FormationK₂CO₃, DMF, 80°C, 6h65–72
Benzylation4-(Bromomethyl)benzylamine, Et₃N, THF58
Amidation2-Methylbenzoyl chloride, HATU, DCM70

Reactivity and Stability

The compound exhibits moderate stability under ambient conditions but is sensitive to strong acids/bases due to the labile amide bond. Spectroscopic characterization (¹H NMR, IR) confirms the presence of key functional groups:

  • N-H stretch at 3280 cm⁻¹ (amide).

  • C=O vibration at 1665 cm⁻¹.

  • Aromatic protons in the δ 7.2–8.1 ppm range.

ActivityModel SystemKey Finding
AnticancerMCF-7 cellsIC₅₀ = 9.3 μM
AntibacterialS. aureusMIC = 4 μg/mL
AntifungalC. albicansMIC = 8 μg/mL

Research Findings and Future Directions

Current Limitations

  • Bioavailability: Poor aqueous solubility (LogP = 3.8) limits oral absorption.

  • Metabolic Stability: Rapid hepatic clearance (t₁/₂ = 1.2h in rat models) necessitates structural optimization.

Proposed Modifications

  • Prodrug Strategies: Esterification of the benzamide group to enhance solubility .

  • Hybridization: Conjugation with nanoparticles for targeted delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator